Methyl 4-chloroacetoacetate
Overview
Description
Methyl 4-chloroacetoacetate, also known as this compound, is a useful research compound. Its molecular formula is C5H7ClO3 and its molecular weight is 150.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Agriculture and Herbicide Development
Methyl 4-chloroacetoacetate and its derivatives have been utilized in agricultural research, particularly in the development of herbicides. For example, 4-chloro-2-methyl-phenoxyacetic acid, a related compound, has been studied for its effectiveness as a selective herbicide and its impact on weed eradication and crop growth. These studies explore its differential effects on various plant species, aiding in the development of more efficient and selective agricultural chemicals (Blackman, 1945).
2. Chemical Synthesis and Industrial Applications
This compound serves as a versatile building block in chemical synthesis. It has been used to produce various compounds on an industrial scale. For instance, Methyl (E)-4-chloro-3-methoxy-2-butenoate, derived from this compound, demonstrates the compound's utility in nucleophilic substitution reactions, showcasing its role in the creation of a range of chemical products (Duc et al., 1992).
3. Electrochemical Detection and Environmental Monitoring
In the realm of environmental monitoring, derivatives of this compound, such as 4-chloro-2-methylphenoxyacetic acid, have been the focus of studies developing sensors for their detection. These sensors are important for monitoring pesticide pollution in groundwater, demonstrating the compound's relevance in environmental science and public health (Yu et al., 2022).
4. Advancements in Organic Chemistry
This compound is instrumental in advancing organic chemistry, particularly in the synthesis of complex organic compounds. Research has shown its application in creating various pyrrole and pyrrolidine derivatives, which are valuable in medicinal and synthetic organic chemistry (Dawadi & Lugtenburg, 2011); (Devi & Perumal, 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
Methyl 4-chloroacetoacetate is known to react with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans . This suggests that the compound can participate in organic synthesis reactions, contributing to the formation of complex organic structures .
Biochemical Pathways
Its ability to participate in organic synthesis reactions suggests that it could potentially influence a variety of biochemical pathways depending on the context of its use .
Result of Action
Its ability to participate in organic synthesis reactions suggests that it could potentially influence a variety of cellular processes depending on the context of its use .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for it to react with symmetric allylic diacetates or dicarbonates . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially influence its reactivity and stability .
Properties
IUPAC Name |
methyl 4-chloro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLMYYLFSNEOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067719 | |
Record name | Methyl 4-chloroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32807-28-6 | |
Record name | Methyl 4-chloroacetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32807-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloroacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032807286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-chloro-3-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 4-chloroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-chloro-3-oxobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-CHLOROACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVC6V863Y2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 4-chloroacetoacetate utilized in the synthesis of flavor compounds?
A1: this compound plays a crucial role in the synthesis of corylone and its alkyl homologues, which are important flavor ingredients. The process involves alkylation of methyl 4-methoxyacetoacetate (derived from this compound) with an α-chloro-ketone. This is followed by cyclization, hydrolysis, and decarboxylation to yield the desired flavor compounds. [] You can find detailed synthetic routes and variations in references [] and [].
Q2: Can you elaborate on the application of this compound in creating diverse heterocyclic scaffolds?
A2: this compound can be anchored onto a solid support and subsequently reacted with urea and various aldehydes in a Biginelli-type condensation. [] The resulting 6-chloromethyl-functionalized dihydropyrimidones then act as versatile intermediates. Through distinct traceless cyclative cleavage strategies, these intermediates can be transformed into furo[3,4-d]pyrimidines, pyrrolo[3,4-d]pyrimidines, and pyrimido[4,5-d]pyridazines. []
Q3: Are there alternative synthetic routes to obtain Methyl 4-methoxyacetoacetate, a key intermediate derived from this compound?
A3: Yes, a more efficient method to prepare methyl 4-methoxyacetoacetate involves reacting this compound with methanol in the presence of sodium hydride and a metal alkaline compound. [] This reaction proceeds at room temperature and the desired product can be isolated through distillation, making it a safer and potentially more cost-effective approach. []
Q4: What are the structural characteristics of this compound?
A4: While specific spectroscopic data isn't provided in the provided research excerpts, we can deduce the following:
Q5: Beyond its role in organic synthesis, are there other notable applications of this compound?
A5: While the provided research primarily focuses on synthetic applications, this compound's reactivity suggests potential use in areas such as:
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